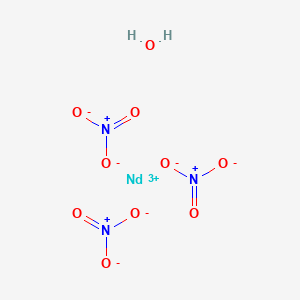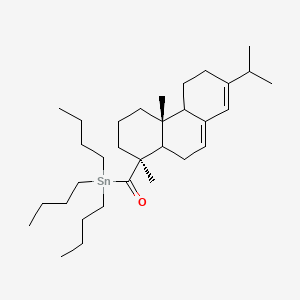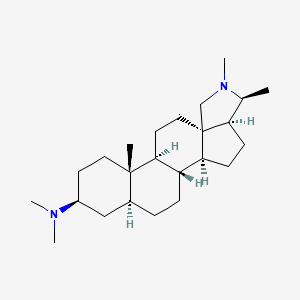
3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a base and a solvent. For instance, the reaction of 2,4-diphenyl-1,3,5-triazine with methoxyamine hydrochloride in the presence of a base such as sodium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various reduced triazine derivatives.
Scientific Research Applications
3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4,6-diphenyl-1,3,5-triazine
- 3,5-diphenyl-1H-1,2,4-triazole
- 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
Uniqueness
3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide stands out due to its unique methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
CAS No. |
13332-65-5 |
|---|---|
Molecular Formula |
C16H14N3O2+ |
Molecular Weight |
280.307 |
IUPAC Name |
3-methoxy-5,6-diphenyl-1H-1,2,4-triazin-2-ium 2-oxide |
InChI |
InChI=1S/C16H14N3O2/c1-21-16-17-14(12-8-4-2-5-9-12)15(18-19(16)20)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,20)/q+1 |
InChI Key |
XWXMABVBDGQJOF-UHFFFAOYSA-N |
SMILES |
COC1=NC(=C(N[N+]1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
3-Methoxy-5,6-diphenyl-1,2,4-triazine 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)



![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)


